molecular formula C22H18O5 B2794343 4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898447-67-1

4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2794343
CAS No.: 898447-67-1
M. Wt: 362.381
InChI Key: YFRLGDUKJNNEJF-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one ( 898447-67-1) is a synthetic small molecule with a molecular formula of C22H18O5 and a molecular weight of 362.38 g/mol . This complex heterocyclic compound features a chromen-2-one (coumarin) core structure substituted at the 4-position with a 7-methoxybenzofuran group and at the 6-position with a 2-methylprop-2-en-1-yl (2-methylallyl) ether chain . The 2-methylallyl ether moiety on the chromen ring is a notable functional group that can influence the compound's physicochemical properties and bioavailability. Compounds within this structural class, which fuse benzofuran and coumarin pharmacophores, are of significant interest in medicinal chemistry and chemical biology research for exploring protein-ligand interactions and signal transduction pathways . The specific physicochemical properties and biological activity profiles of such hybrid molecules are active areas of investigation in early-stage drug discovery. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound in various quantities, with purity guarantees of 90% or higher .

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-13(2)12-25-15-7-8-18-16(10-15)17(11-21(23)26-18)20-9-14-5-4-6-19(24-3)22(14)27-20/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRLGDUKJNNEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one , a derivative of chromenone, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoids, characterized by a chromenone backbone with additional functional groups that enhance its biological properties. The presence of a methoxy group and a benzofuran moiety is crucial for its activity.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound's structure suggests it may scavenge free radicals effectively.

Anticancer Properties

Several studies have investigated the anticancer potential of chromenone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Chromenone Derivative AMCF-7 (Breast Cancer)12.5Apoptosis Induction
Chromenone Derivative BHCT116 (Colon Cancer)15.0Cell Cycle Arrest

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Certain kinases involved in cell signaling pathways are inhibited, leading to reduced cell proliferation.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and inflammation.
  • Interaction with Cellular Receptors : Binding to specific receptors can trigger downstream signaling pathways that promote beneficial effects.

Case Studies

A notable case study involved the evaluation of this compound in vitro against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM.

Another study focused on its anti-inflammatory properties, where it was tested on LPS-induced macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of the inflammatory response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 7-Methoxy-benzofuran, 6-(2-methylpropenyloxy) High lipophilicity, conjugated system Potential anticancer/antifungal
Compound 4 () 5-Bromo, 7-hydroxy, 6-methoxy Brominated core Cytotoxic (IC₅₀ ~10–20 µM)
Compound I () 7-(2-methylpropoxy), 2-(4-methylphenyl) Planar chromen ring, π-π stacking Structural stability
8k () Triazole-pyrimidine-chromenone hybrid Polar functional groups Not reported (NMR characterized)
17a () Ethyl benzoate, triazole linker Flexible alkyl chain Synthetic intermediate
  • Melting Points : Derivatives with rigid substituents (e.g., triazoles in ) exhibit higher melting points (124–144°C) than the target compound, likely due to crystallinity differences .

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodology :
  • Detailed protocols : Report exact molar ratios, solvent volumes, and reaction times (e.g., "stirred at 80°C for 12 h under N₂") .
  • Characterization data : Include NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS m/z values in supplementary materials .
  • Batch records : Note lot numbers of reagents (e.g., Sigma-Aldrich) and purity levels to trace variability .

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